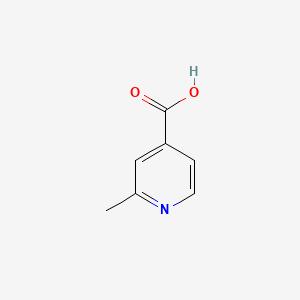
2-Methylisonicotinic acid
概要
説明
2-Methylisonicotinic acid is a derivative of isonicotinic acid, which is itself a derivative of nicotinic acid, also known as niacin or vitamin B3. While the provided papers do not directly discuss 2-methylisonicotinic acid, they do provide insights into the chemistry of closely related compounds, which can be used to infer some aspects of 2-methylisonicotinic acid's chemistry and applications.
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid often involves palladium-catalyzed reactions, as seen in the practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence . Similarly, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid also utilized a palladium-catalyzed reaction . These methods suggest that palladium-catalyzed reactions are a common strategy in the synthesis of isonicotinic acid derivatives, which could potentially be applied to the synthesis of 2-methylisonicotinic acid.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2-(methylthio)nicotinic acid were analyzed using DFT calculations, FT-IR, and micro-Raman spectra . Although this compound is not 2-methylisonicotinic acid, the methods used for its analysis could be applicable for studying the molecular structure of 2-methylisonicotinic acid, including the use of DFT calculations and various spectroscopic techniques.
Chemical Reactions Analysis
The bacterial oxidation of N-methylisonicotinate, a photolytic product of paraquat, was studied, revealing the metabolic pathways of isonicotinic acid derivatives in bacteria . This study provides insight into the chemical reactivity and potential biodegradation pathways of isonicotinic acid derivatives, which could be relevant for understanding the environmental fate of 2-methylisonicotinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinic acid derivatives can be inferred from the studies on similar compounds. For example, the synthesis and reactions of esters of dihydroisonicotinic acids suggest that these compounds can undergo various transformations, including hydrolysis and decarboxylation . The study on the synthesis of 2-[123I and 124I]-iodoisonicotinic acid hydrazide indicates the potential for isonicotinic acid derivatives to be used as radiotracers . These findings suggest that 2-methylisonicotinic acid may also possess interesting physical and chemical properties that could be explored for various applications.
科学的研究の応用
1. Application in Organic Chemistry
2-Methylisonicotinic acid may not be directly studied, but closely related compounds like 2-Methyltetrahydrofuran (2-MeTHF) have been derived from renewable resources and found promising applications as solvents in organic chemistry. These solvents are appealing for syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. This suggests potential applications of 2-Methylisonicotinic acid or its derivatives in similar contexts (Pace et al., 2012).
2. Crystal Structure Analysis
The study of bis(1-methylisonicotinate) hydrochloride monohydrate has contributed to understanding hydrogen bonds and conformations in crystal structures. This kind of research is crucial for developing new materials and understanding molecular interactions, hinting at the importance of similar studies on 2-Methylisonicotinic acid (Szafran et al., 2006).
Safety And Hazards
2-Methylisonicotinic acid is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing the skin thoroughly after handling and wearing protective gloves, clothing, and eye/face protection . In case of skin or eye irritation, medical advice should be sought .
特性
IUPAC Name |
2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDHIMMPXRSDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376482 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisonicotinic acid | |
CAS RN |
4021-11-8 | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

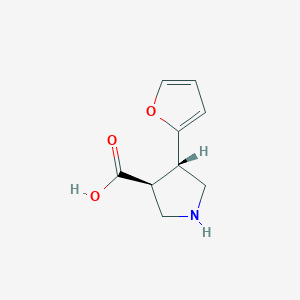
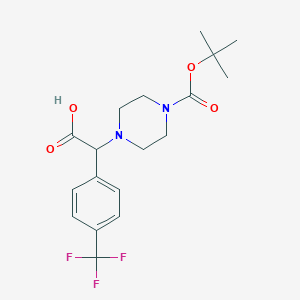
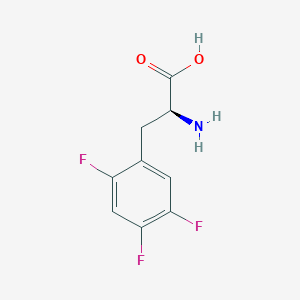
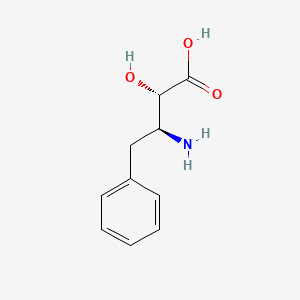


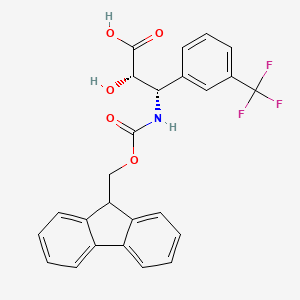
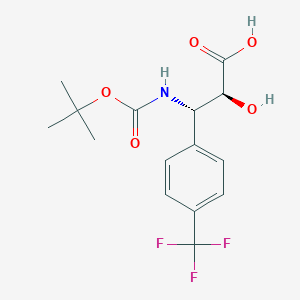
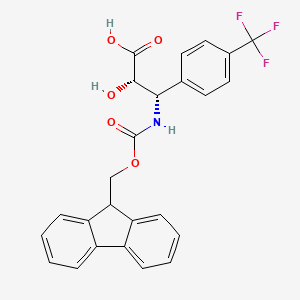
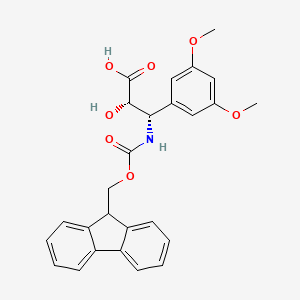
![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

